Citrato férrico trihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

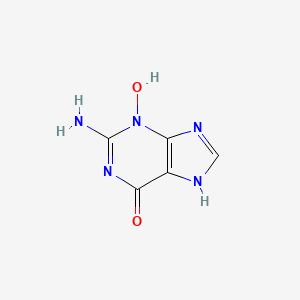

Ferric citrate trihydrate, also known as iron(III) citrate trihydrate, is a coordination complex formed by the reaction of ferric ions with citric acid. This compound is typically found as a dark orange-red brown solid and is known for its solubility in water. Ferric citrate trihydrate is used in various applications, including medicine, where it helps regulate iron levels in patients with chronic kidney disease.

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferric citrate trihydrate can be synthesized by reacting ferric hydroxide with citric acid. The process involves preparing a ferric hydroxide slurry, which is then treated with a citrate ion source. The reaction is typically carried out at elevated temperatures, around 80-100°C, and maintained for 1 to 4 hours to obtain a clear solution .

Industrial Production Methods

In industrial settings, the production of pharmaceutical-grade ferric citrate involves a one-pot process. This method combines ferric ions with a base to form ferric hydroxide, which is then treated with citric acid to yield ferric citrate. The process is designed to ensure high purity and consistency, making it suitable for medical applications .

Análisis De Reacciones Químicas

Types of Reactions

Ferric citrate trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Ferric ions in ferric citrate can be reduced to ferrous ions under certain conditions, such as exposure to light, especially blue and ultraviolet light.

Complexation Reactions: Ferric citrate forms various coordination complexes with citric acid, which can exist in equilibrium depending on the pH and concentration of the reactants.

Common Reagents and Conditions

Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light, can reduce ferric ions to ferrous ions.

Complexation: The presence of excess citrate anions can lead to the formation of negatively charged complexes.

Major Products Formed

Mecanismo De Acción

Ferric citrate trihydrate acts by forming an insoluble compound with phosphate present in the diet, minimizing its uptake by the digestive system. This mechanism is particularly useful in patients with chronic kidney disease to regulate blood levels of phosphorus. Additionally, ferric citrate serves as an iron supplement by providing ferric ions that can be absorbed and utilized by the body .

Comparación Con Compuestos Similares

Similar Compounds

- Ferric ammonium citrate

- Ferric chloride

- Sodium ferrous citrate

Uniqueness

Ferric citrate trihydrate is unique due to its dual functionality as both a phosphate binder and an iron supplement. This dual action makes it particularly valuable in treating conditions like hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease .

Propiedades

Número CAS |

17217-76-4 |

|---|---|

Fórmula molecular |

C6H14FeO10 |

Peso molecular |

302.01 g/mol |

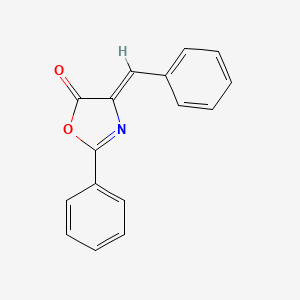

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate |

InChI |

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2 |

Clave InChI |

HCQHEELQALBYIW-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe] |

Origen del producto |

United States |

Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?

A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate Ferric citrate trihydrate, it highlights the importance of understanding iron's role in the process. Ferric citrate trihydrate, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying Ferric citrate trihydrate could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)